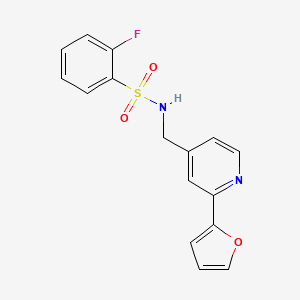

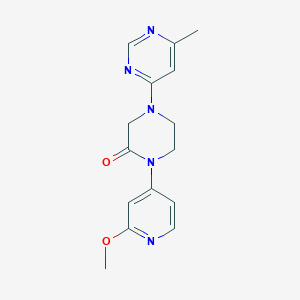

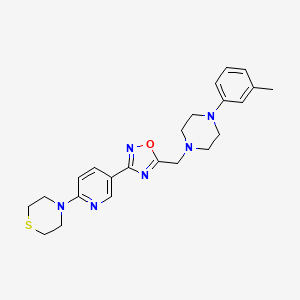

1-(2-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, also known as SMI-16a, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide-based inhibitors that target specific kinases involved in various cellular processes.

Scientific Research Applications

Structural Insights and Synthesis

1-(2-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, while not directly studied in the provided literature, is related to compounds that have been investigated for their unique structural properties and potential in synthetic applications. For example, research on N-(2,3-Dichlorophenyl)methanesulfonamide and N-(3,4-Dichlorophenyl)methanesulfonamide reveals insights into the conformation of the N—H bond relative to chloro substituents and methanesulfonyl group orientation. These structural details are crucial for understanding the molecule's interaction with biological receptors and its potential applications in drug design and development (Gowda, Foro, & Fuess, 2007) (Gowda, Foro, & Fuess, 2007).

Furthermore, the synthesis and structural analysis of related compounds, such as the study on the synthesis, 1H- and 13C-NMR spectra, crystal structure, and ring openings of 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo [3,2-e] [2H-1,5] oxazocinium methanesulfonate, demonstrate the versatility of methanesulfonamide derivatives in organic synthesis and the development of new chemical entities (Upadhyaya et al., 1997).

Biochemical Applications

The biochemical utility of methanesulfonamide derivatives is highlighted in studies exploring their role as enzyme inhibitors. For instance, quinolinyl sulfonamides, including compounds similar in functional groups to 1-(2-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). These inhibitors exhibit selective activity against various metal forms of the enzyme, suggesting a potential avenue for the development of therapeutic agents targeting MetAP-related pathways (Huang et al., 2006).

Environmental and Industrial Applications

On the broader environmental and industrial scale, the metabolism of methanesulfonic acid and its derivatives, including potential pathways involving 1-(2-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide, is crucial for understanding the biogeochemical cycling of sulfur. Aerobic bacteria utilize methanesulfonate as a sulfur source, indicating the ecological relevance of methanesulfonamide derivatives. Such insights are pivotal for environmental science, particularly in the context of atmospheric chemistry and microbial sulfur cycling (Kelly & Murrell, 1999).

properties

IUPAC Name |

1-(2-chlorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-19-15-7-6-13(8-12(15)9-16(19)20)18-23(21,22)10-11-4-2-3-5-14(11)17/h2-8,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGWDCMDEISULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Tert-butyl-2-chloro-N-[(3R,4S)-4-hydroxyoxolan-3-yl]acetamide](/img/structure/B2696677.png)

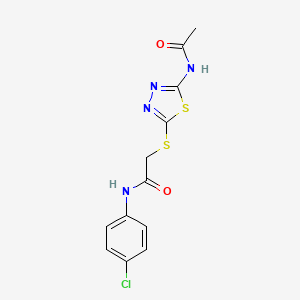

![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-[2-(4-chlorophenoxy)ethanimidoyl]thiophene-2-sulfonohydrazide](/img/structure/B2696680.png)

![(4-methoxycarbonylphenyl)methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylate](/img/structure/B2696695.png)

![(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2696698.png)

![5-amino-1-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2696699.png)